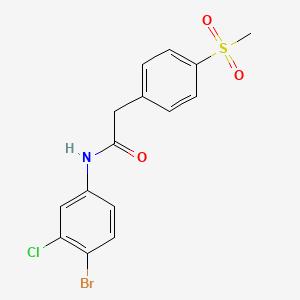
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloroaniline and 4-methylsulfonylbenzoyl chloride.
Acylation Reaction: The key step involves the acylation of 4-bromo-3-chloroaniline with 4-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and reaction conditions.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Advanced purification systems are used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfonyl group.
Coupling Reactions: The phenyl rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can modify the methylsulfonyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromo-3-chlorophenyl)-2-phenylacetamide: Lacks the methylsulfonyl group.
N-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide: Lacks the bromine atom.
N-(4-bromo-3-chlorophenyl)-2-(4-methylphenyl)acetamide: Lacks the sulfonyl group.
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, as well as the methylsulfonyl group
Propriétés
Formule moléculaire |
C15H13BrClNO3S |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
N-(4-bromo-3-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H13BrClNO3S/c1-22(20,21)12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Clé InChI |
ADJBABXNHLBXLW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

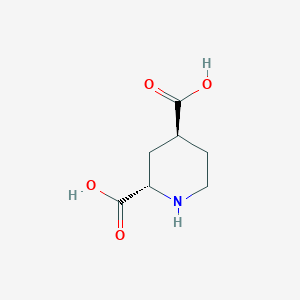
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
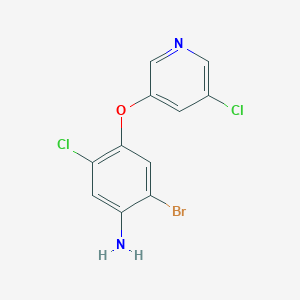
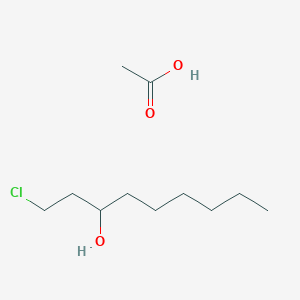
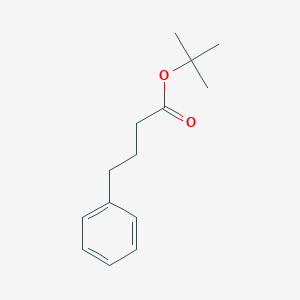
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
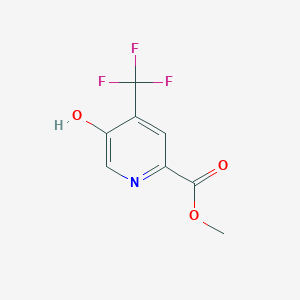
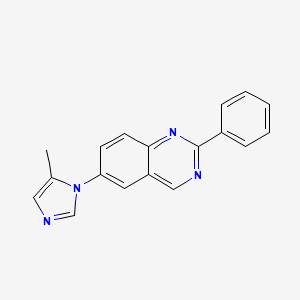
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
